Rhodium(III) nitrate dihydrate

描述

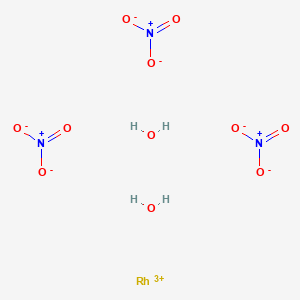

Rhodium(III) nitrate dihydrate is an inorganic compound with the chemical formula Rh(NO₃)₃·2H₂O. It is a yellow crystalline solid that is highly soluble in water. This compound is widely used in various fields, including catalysis, electroplating, and the glass industry .

准备方法

Synthetic Routes and Reaction Conditions: Rhodium(III) nitrate dihydrate can be synthesized by dissolving rhodium metal or rhodium oxide in concentrated nitric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain the crystalline dihydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by recycling nuclear wastes containing rhodium. The rhodium is dissolved in nitric acid, and the solution is processed to isolate the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often in the presence of strong oxidizing agents.

Reduction: This compound can be reduced to lower oxidation states of rhodium using reducing agents such as hydrogen or carbon monoxide.

Substitution: this compound can participate in substitution reactions where nitrate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Ligands like chloride ions or phosphines can be used to replace nitrate ligands.

Major Products Formed:

Oxidation: Higher oxidation state rhodium compounds.

Reduction: Lower oxidation state rhodium compounds, such as rhodium(II) or rhodium(I) complexes.

Substitution: Rhodium complexes with different ligands, such as rhodium chloride or rhodium phosphine complexes.

科学研究应用

Catalysis

Rhodium(III) nitrate dihydrate is primarily recognized for its role as a precursor in the synthesis of rhodium-based catalysts. These catalysts are crucial in several chemical transformations, particularly in organic synthesis.

Key Applications in Catalysis:

- Hydrogenation Reactions : this compound is used to create rhodium-doped catalysts for hydrogenation processes. For instance, it can be combined with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO₂ catalysts, which are effective for hydrogenation reactions .

- Hydroformylation : The compound is involved in hydroformylation reactions, where it acts as a catalyst to convert alkenes into aldehydes. A notable application includes the synthesis of bimetallic catalysts combining rhodium with cobalt salts .

- Electrodeposition : It is utilized for the simultaneous electrodeposition of copper and rhodium from aqueous nitrate solutions, enhancing the properties of the deposited materials .

Electroplating

In electroplating, rhodium is valued for its high corrosion resistance and reflective properties. This compound serves as a source of rhodium ions in electroplating baths.

Benefits of Rhodium Electroplating:

- Durability : Electroplated rhodium coatings significantly enhance the durability of substrates.

- Aesthetic Appeal : The bright finish provided by rhodium plating is highly sought after in jewelry and decorative applications.

Biological Research

Recent studies have explored the biological activities of rhodium-based compounds, including this compound.

Potential Applications in Medicine:

- Anticancer Activity : Research indicates that rhodium complexes can interact with DNA, potentially leading to therapeutic effects against cancer cells. This property is under investigation for developing new anticancer agents .

- Biological Studies : The compound is used in biological research to study the effects of metal ions on cellular processes and their potential therapeutic applications .

Case Study 1: Catalytic Efficiency

A study published in Molecules highlighted the efficiency of rhodium-based catalysts derived from this compound in promoting hydrogenation reactions. The research demonstrated that these catalysts exhibited superior activity compared to traditional catalysts due to their unique electronic properties .

Case Study 2: Biological Interactions

Another research article focused on the interaction of rhodium complexes with biomolecules, suggesting that this compound could disrupt DNA function, paving the way for novel cancer therapies .

作用机制

The mechanism of action of rhodium(III) nitrate dihydrate in catalytic processes involves the activation of substrates through coordination to the rhodium center. This coordination facilitates various chemical transformations, such as hydrogenation and hydroformylation. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and ligands present .

相似化合物的比较

Rhodium(III) chloride hydrate: Another rhodium compound used in catalysis and electroplating.

Rhodium(III) sulfate: Used in similar applications as rhodium(III) nitrate dihydrate.

Cobalt(III) nitrate: Shares similar chemical properties and applications in catalysis.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form various rhodium complexes with different ligands. This versatility makes it a valuable compound in both research and industrial applications .

生物活性

Rhodium(III) nitrate dihydrate (Rh(NO₃)₃·2H₂O) is an inorganic compound that has garnered attention in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : Rh(NO₃)₃·2H₂O

- Molar Mass : 288.92 g/mol

- Density : 1.41 g/mL at 25°C

- CAS Number : 10139-58-9

- Appearance : Typically exists as a lemon-yellow crystalline solid.

This compound primarily functions as a catalyst in various biochemical reactions. Its biological activity can be attributed to its ability to interact with biomolecules, influencing several cellular processes:

- Catalytic Activity : Rhodium(III) nitrate acts as a catalyst in oxidation and reduction reactions, facilitating the conversion of substrates in biochemical pathways.

- Interaction with DNA and Proteins : The compound can bind to DNA and proteins, potentially altering their function and leading to effects such as enzyme inhibition or activation .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are crucial for programmed cell death. This mechanism involves:

- Caspase Activation : The compound promotes the cleavage of poly(ADP-ribose) polymerase (PARP), a target in apoptosis pathways.

- Cell Cycle Arrest : Studies suggest that Rhodium(III) compounds can interfere with cell cycle progression, leading to the inhibition of tumor growth.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Study 1: Anticancer Activity

In a controlled laboratory study, human cancer cell lines were treated with varying concentrations of this compound. The results indicated:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 35 |

| 100 | 30 | 70 |

The data demonstrated a dose-dependent increase in apoptosis and decrease in cell viability, highlighting the compound's potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of Rhodium(III) nitrate against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

These findings suggest that this compound exhibits significant antimicrobial activity, making it a candidate for further exploration in therapeutic applications.

Toxicity and Safety Profile

Despite its potential therapeutic benefits, this compound presents toxicity concerns:

属性

IUPAC Name |

rhodium(3+);trinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULCFFJNLVZXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N3O11Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631163 | |

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-43-5 | |

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。